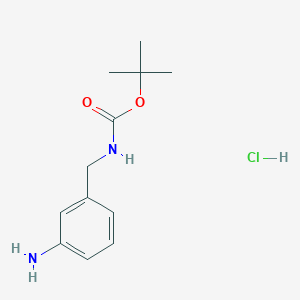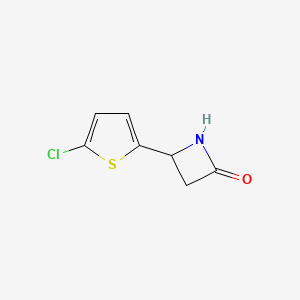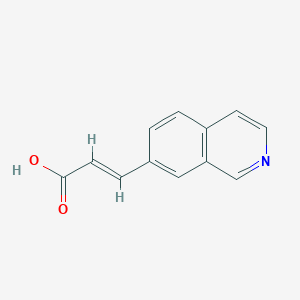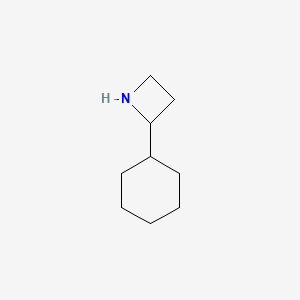
5-Allyl-1,3-difluoro-2-isobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-1,3-difluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H16F2O. It is characterized by the presence of an allyl group, two fluorine atoms, and an isobutoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1,3-difluoro-2-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-1,3-difluoro-2-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-Allyl-1,3-difluoro-2-isobutoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Allyl-1,3-difluoro-2-isobutoxybenzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . The allyl group may also play a role in the compound’s biological activity by facilitating interactions with nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
5-Allyl-1,3-difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Allyl-1,3-difluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.
5-Allyl-1,3-difluoro-2-propoxybenzene: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness
5-Allyl-1,3-difluoro-2-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can influence its chemical and physical properties
Propiedades
Fórmula molecular |
C13H16F2O |
|---|---|
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)13(12(15)7-10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3 |
Clave InChI |
AESROMFPFNJIKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1F)CC=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)





![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)






